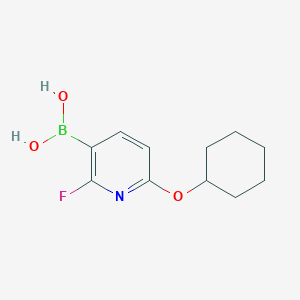
6-Cyclohexyloxy-2-fluoropyridine-3-boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-Cyclohexyloxy-2-fluoropyridine-3-boronic acid” is a chemical compound with the CAS Number: 2096332-44-2 . It has a molecular weight of 239.05 and its IUPAC name is 6-(cyclohexyloxy)-2-fluoro-3-pyridinylboronic acid . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H15BFNO3/c13-11-9 (12 (15)16)6-7-10 (14-11)17-8-4-2-1-3-5-8/h6-8,15-16H,1-5H2 . This code provides a specific description of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the search results, boronic acids are generally involved in Suzuki-Miyaura coupling reactions . They are also used in the synthesis of halohydroxypyridines by hydroxydeboronation with basic hydrogen peroxide .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 239.05 .Wissenschaftliche Forschungsanwendungen
Catalysis
Boronic acids are pivotal in catalytic applications due to their unique reactivity and versatility. Hashimoto, Gálvez, and Maruoka (2015) explored boronic acid catalysis, discovering a new catalytic property that enables the aza-Michael addition of hydroxamic acid to quinone imine ketals using 3-borono-BINOL as a chiral boronic acid catalyst. This process is highly enantioselective, paving the way for the synthesis of densely functionalized cyclohexanes (Hashimoto, Gálvez, & Maruoka, 2015).
Sensing Applications
The unique reactivity of boronic acids with diols and polyols has been harnessed for the development of sensors. Lacina, Skládal, and James (2014) reviewed the use of boronic acids in sensing applications, noting their ability to interact with diols and strong Lewis bases for various detection purposes. These interactions enable boronic acids to be utilized in biological labeling, protein manipulation, and the development of therapeutics (Lacina, Skládal, & James, 2014).
Materials Chemistry
Boronic acids contribute significantly to materials chemistry, especially in the construction of dendritic nanostructures and the design of fluorescent sensors. Christinat, Scopelliti, and Severin (2007) described a synthetic strategy for constructing boron-based macrocycles and dendrimers, utilizing condensation reactions between aryl- and alkylboronic acids and dihydroxypyridine. This approach leads to pentameric macrocycles connected by B-N bonds, which are highly diastereoselective (Christinat, Scopelliti, & Severin, 2007).
Furthermore, Xu et al. (2014) synthesized polymer brushes containing boronic acid repeating units on silica gels, demonstrating their effectiveness in saccharide binding and separation under physiological conditions. This work opens new opportunities for the detection, separation, and analysis of saccharides, glycopeptides, and glycoproteins (Xu et al., 2014).
Safety and Hazards
The compound is classified under GHS07 for safety . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands and skin thoroughly after handling (P264, P271), and using protective gloves/eye protection/face protection (P280) .
Eigenschaften
IUPAC Name |
(6-cyclohexyloxy-2-fluoropyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO3/c13-11-9(12(15)16)6-7-10(14-11)17-8-4-2-1-3-5-8/h6-8,15-16H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKCDNXRKYRHKMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)OC2CCCCC2)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(5-phenacylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2734900.png)
![6-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2734902.png)
![2-Thia-6-azaspiro[3.4]octane](/img/structure/B2734903.png)
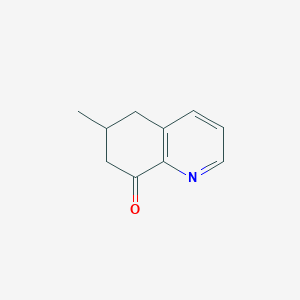
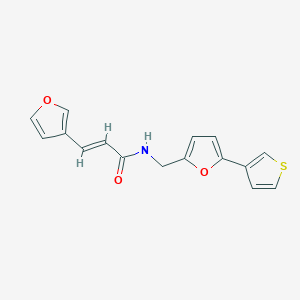
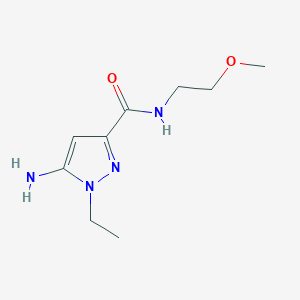

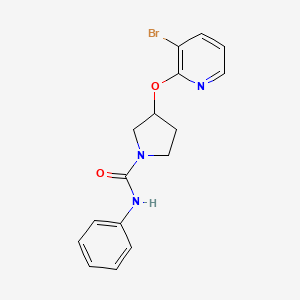

![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2734917.png)
![N-[1-(3,5-dimethylphenyl)-2-oxotetrahydro-1H-pyrrol-3-yl]-1H-indole-5-carboxamide](/img/structure/B2734918.png)
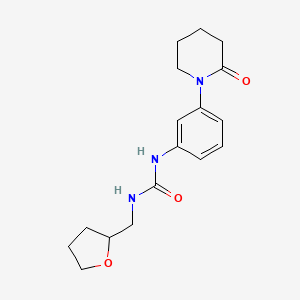
![3-fluoro-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2734920.png)